molecular formula C25H27N3O4 B304230 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B304230
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: IFQDAOJZSOAATP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in mediating fast synaptic transmission in the central nervous system.

Wirkmechanismus

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site on the receptor. By blocking the activation of AMPA receptors, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide reduces the influx of calcium ions into neurons, which is a key step in the excitotoxicity cascade that leads to neuronal death. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also blocks the desensitization of AMPA receptors, which prolongs the duration of the synaptic response.
Biochemical and Physiological Effects
4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents in hippocampal neurons, which is indicative of its blockade of AMPA receptors. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals. In addition, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the expression of immediate-early genes such as c-fos and zif268, which are markers of neuronal activity.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also relatively stable and can be stored for long periods of time without degradation. However, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments. It is not effective at blocking all subtypes of AMPA receptors, and its effects on other glutamate receptor subtypes are not well understood. In addition, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can have off-target effects on other ion channels and receptors, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to develop more selective and potent antagonists of AMPA receptors that can be used to study the role of specific receptor subtypes in various physiological and pathological processes. Another direction is to study the effects of 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide on other ion channels and receptors to better understand its off-target effects. Finally, 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be used in combination with other drugs to develop new treatments for neurological and psychiatric disorders that involve dysregulation of glutamate signaling.

Synthesemethoden

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methylpyridine to form a Schiff base, which is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloro-4,5-dimethoxybenzoyl chloride to form the quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are involved in synaptic plasticity, learning, memory, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used to block AMPA receptor-mediated excitotoxicity in animal models of stroke, traumatic brain injury, and epilepsy. 4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been used to study the role of AMPA receptors in drug addiction, depression, anxiety, and schizophrenia.

Eigenschaften

Produktname

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C25H27N3O4

Molekulargewicht

433.5 g/mol

IUPAC-Name

4-(2,3-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-14-8-5-13-20(26-14)28-25(30)21-15(2)27-17-10-7-11-18(29)23(17)22(21)16-9-6-12-19(31-3)24(16)32-4/h5-6,8-9,12-13,22,27H,7,10-11H2,1-4H3,(H,26,28,30)

InChI-Schlüssel

IFQDAOJZSOAATP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

Kanonische SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.